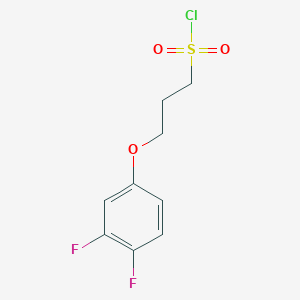

3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride

Description

3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a 3,4-difluorophenoxy substituent. This compound is characterized by its reactive sulfonyl chloride (-SO₂Cl) group, which enables its use as an intermediate in synthesizing sulfonamides, sulfonate esters, and other functionalized molecules.

Properties

Molecular Formula |

C9H9ClF2O3S |

|---|---|

Molecular Weight |

270.68 g/mol |

IUPAC Name |

3-(3,4-difluorophenoxy)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H9ClF2O3S/c10-16(13,14)5-1-4-15-7-2-3-8(11)9(12)6-7/h2-3,6H,1,4-5H2 |

InChI Key |

HFSCSQPFDRRZQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCCCS(=O)(=O)Cl)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 3,4-difluorophenol with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for potential therapeutic applications due to its reactivity and selectivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride depends on its specific application. Generally, the compound exerts its effects through the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify other molecules, thereby influencing various molecular targets and pathways .

Comparison with Similar Compounds

Research Findings and Implications

- Reactivity Trends: The electron-withdrawing 3,4-difluorophenoxy group in the target compound likely enhances sulfonyl chloride reactivity compared to alicyclic substituents (e.g., dimethylcyclohexyloxy) .

- Stability Considerations : Fluorine substituents may reduce hydrolysis susceptibility, but the sulfonyl chloride group remains moisture-sensitive.

- Positional Effects of Fluorine : 3,4-difluoro substitution (target) vs. 3,5-difluoro (VDF) may alter electronic distribution and resistance to oxidative cleavage .

Biological Activity

3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride is a chemically significant compound due to its unique reactivity and potential applications in medicinal chemistry. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies that highlight its importance in various fields.

The molecular formula of 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride is C₉H₉ClF₂O₃S with a molecular weight of 270.68 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity in forming covalent bonds with nucleophiles.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClF₂O₃S |

| Molecular Weight | 270.68 g/mol |

| IUPAC Name | 3-(3,4-difluorophenoxy)propane-1-sulfonyl chloride |

| InChI Key | HFSCSQPFDRRZQT-UHFFFAOYSA-N |

Synthesis

The synthesis of 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 3,4-difluorophenol with propane-1-sulfonyl chloride in the presence of bases like pyridine or triethylamine. This process is crucial for achieving high yields and purity in both laboratory and industrial settings.

The biological activity of this compound primarily arises from the reactivity of the sulfonyl chloride group. It can undergo nucleophilic substitution reactions, where it forms covalent bonds with various nucleophiles such as amines and alcohols. This property allows it to modify biomolecules, influencing various biological pathways.

Biological Applications

Research has indicated several potential applications for 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride:

- Medicinal Chemistry : The compound is being investigated for its role in drug development, particularly in creating sulfonamide derivatives that exhibit antibacterial properties. For instance, studies have shown that certain sulfonamide compounds derived from similar structures have significant antibacterial activity against both gram-positive and gram-negative bacteria .

- Biological Research : It is employed in modifying biomolecules to study biological processes. Its ability to selectively react with specific targets makes it valuable in biochemical assays and therapeutic applications.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of novel sulfonamides synthesized from related compounds. Among them, certain derivatives exhibited potent activity against E. coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

- Cardiovascular Applications : In a patent related to cardiovascular disease treatment, compounds structurally similar to 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride were shown to inhibit cholesteryl ester transfer protein (CETP) activity, indicating potential therapeutic benefits in managing lipid levels and atherosclerosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.